m-PEG4-phosphonic acid
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Overview
Description
m-PEG4-phosphonic acid is a polyethylene glycol (PEG)-based compound with a phosphonic acid group attached to a PEG chain containing four ethylene glycol units. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-phosphonic acid typically involves the reaction of a PEG chain with a phosphonic acid derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the attachment of the phosphonic acid group to the PEG chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is usually produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can produce various substituted PEG compounds .
Scientific Research Applications
m-PEG4-phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies
Medicine: Utilized in drug delivery systems and the development of novel therapeutics
Industry: Applied in surface modification and the creation of functional coatings for various materials
Mechanism of Action
m-PEG4-phosphonic acid functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
m-PEG4-carboxylic acid: Similar PEG-based compound with a carboxylic acid group instead of a phosphonic acid group.
m-PEG4-amine: PEG-based compound with an amine group.
m-PEG4-alcohol: PEG-based compound with an alcohol group
Uniqueness
m-PEG4-phosphonic acid is unique due to its phosphonic acid group, which provides strong binding affinity to metal oxides and enhances the solubility and stability of the compound in aqueous solutions. This makes it particularly valuable for applications in surface modification and the synthesis of PROTACs .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYYJJNJMLEPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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